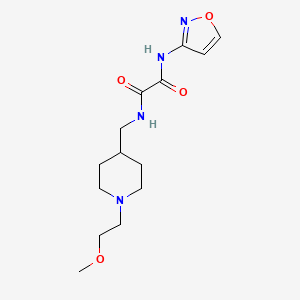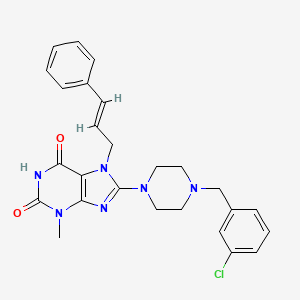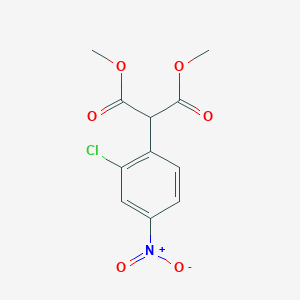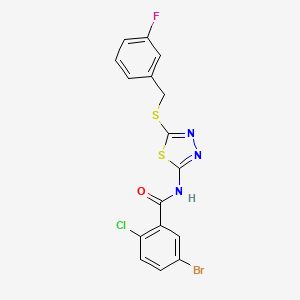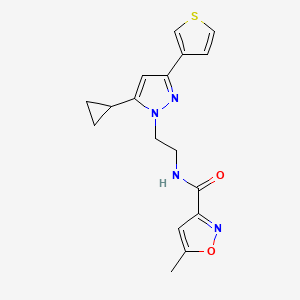
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes cyclopropyl, thiophene, pyrazole, and isoxazole moieties. The integration of these functional groups endows the compound with a wide array of chemical reactivities and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide generally involves multi-step processes that begin with the construction of individual segments (such as the pyrazole, thiophene, and isoxazole components) followed by their coupling under specific conditions. The cyclopropyl group is often introduced via cyclopropanation reactions, while pyrazole and thiophene moieties are synthesized through cyclization reactions.
Reaction conditions typically include:
Cyclopropanation: Use of diazomethane under acidic conditions
Pyrazole formation: Cyclization of hydrazines with 1,3-diketones under reflux
Thiophene synthesis: Application of the Gewald reaction
Industrial Production Methods
In an industrial setting, scale-up involves optimizing each step for yield, purity, and cost-effectiveness. Continuous flow chemistry might be utilized to enhance reaction efficiency and safety, especially for hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the cyclopropyl group can lead to ring-opening and formation of linear alkyl chains.
Substitution: Various nucleophiles can substitute the methyl group on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong nucleophiles like alkoxides or amines under basic conditions.
Major Products
The reactions can yield a variety of products, including oxidized thiophenes, reduced alkyl derivatives, and substituted isoxazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is utilized in diverse fields:
Chemistry: As a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Used in the development of advanced materials, such as high-performance polymers.
Mechanism of Action
The mechanism by which N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects is linked to its interaction with specific molecular targets:
Molecular Targets: Potential targets include enzymes like cyclooxygenase (COX) in the case of anti-inflammatory activity and DNA topoisomerases in anti-cancer research.
Pathways: The compound may modulate pathways involved in cell proliferation, apoptosis, and inflammatory responses.
Comparison with Similar Compounds
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
Uniqueness: The presence of specific functional groups like the thiophene ring and the cyclopropyl group enhances its biological activity compared to its analogs.
This comprehensive article covers the compound's introduction, preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-8-15(20-23-11)17(22)18-5-6-21-16(12-2-3-12)9-14(19-21)13-4-7-24-10-13/h4,7-10,12H,2-3,5-6H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNCFRJOTFFRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B2741864.png)
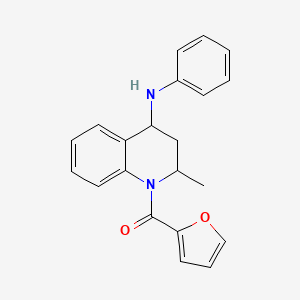
![N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2741869.png)
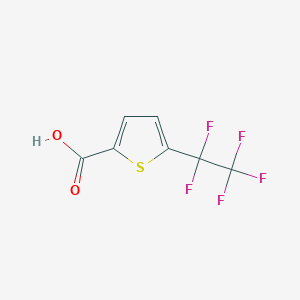
![methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate](/img/structure/B2741872.png)
![5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2741873.png)
![3-Chloroimidazo[1,5-a]pyridine](/img/structure/B2741875.png)


![1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2741878.png)
